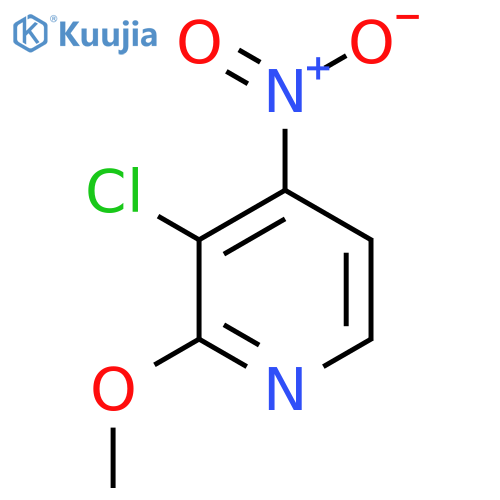Cas no 1805648-70-7 (3-Chloro-2-methoxy-4-nitropyridine)
3-クロロ-2-メトキシ-4-ニトロピリジンは、ピリジン骨格にクロロ、メトキシ、ニトロ基が選択的に導入された高純度の中間体です。分子内に電子求引性基と電子供与性基を併せ持つため、医農薬合成における多様な変換反応に適しています。特に、求核置換反応やパラジウム触媒カップリング反応の基質として優れた反応性を示します。結晶性が良好で取り扱いやすく、有機溶媒への溶解性に優れるため、実験室から工業スケールまでの合成プロセスに対応可能です。不純物含有率が低く、HPLC分析で99%以上の純度が保証された製品は、再現性の高い反応結果を得る上で重要です。

1805648-70-7 structure
商品名:3-Chloro-2-methoxy-4-nitropyridine
3-Chloro-2-methoxy-4-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 3-CHLORO-2-METHOXY-4-NITROPYRIDINE
- G75385
- 1805648-70-7
- 3-Chloro-2-methoxy-4-nitropyridine
-
- インチ: 1S/C6H5ClN2O3/c1-12-6-5(7)4(9(10)11)2-3-8-6/h2-3H,1H3
- InChIKey: MUPXCASLDHKDMW-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=NC=CC=1[N+](=O)[O-])OC
計算された属性
- せいみつぶんしりょう: 187.9988697g/mol
- どういたいしつりょう: 187.9988697g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 67.9
3-Chloro-2-methoxy-4-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022006470-250mg |
3-Chloro-2-methoxy-4-nitropyridine |
1805648-70-7 | 97% | 250mg |
$666.40 | 2022-04-01 | |
| Alichem | A022006470-500mg |
3-Chloro-2-methoxy-4-nitropyridine |
1805648-70-7 | 97% | 500mg |
$950.60 | 2022-04-01 | |
| Alichem | A022006470-1g |
3-Chloro-2-methoxy-4-nitropyridine |
1805648-70-7 | 97% | 1g |
$1,696.80 | 2022-04-01 | |
| Chemenu | CM362555-1g |
3-chloro-2-methoxy-4-nitropyridine |
1805648-70-7 | 95%+ | 1g |
$1470 | 2022-06-12 |
3-Chloro-2-methoxy-4-nitropyridine 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
1805648-70-7 (3-Chloro-2-methoxy-4-nitropyridine) 関連製品
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
